2-((Benzyloxy)methyl)-2-methyloxetane
Overview
Description
“2-((Benzyloxy)methyl)-2-methyloxetane” likely refers to a compound that contains a benzyloxy group and an oxetane ring. The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group . Oxetane is a three-membered cyclic ether .
Synthesis Analysis
While specific synthesis methods for “2-((Benzyloxy)methyl)-2-methyloxetane” are not available, benzyloxy compounds are generally synthesized through the reaction of benzyl chlorides with alcohols . Oxetanes can be synthesized through various methods, including the reaction of ketones with diazomethane .Molecular Structure Analysis
The molecular structure of “2-((Benzyloxy)methyl)-2-methyloxetane” would likely include a benzene ring (from the benzyloxy group), an oxygen atom, and an oxetane ring .Chemical Reactions Analysis
Benzyloxy compounds are known to undergo various reactions, including oxidation and reduction . Oxetanes are reactive due to ring strain and can participate in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((Benzyloxy)methyl)-2-methyloxetane” would depend on its specific structure. Benzyloxy compounds are generally stable and have moderate polarity .Scientific Research Applications
Benzylation of Alcohols : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-((Benzyloxy)methyl)-2-methyloxetane, is used for converting alcohols into benzyl ethers. This process occurs upon warming and has been effective for a wide range of alcohols (Poon & Dudley, 2006).
Synthesis of Cyclic Phosphotriesters : Research has explored the synthesis of various cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine, which involves derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2"-yluridine 2"-oxide, including 5-fluoro and 5"-(benzyloxy)-5-methyl versions (Hunston et al., 1984).
Preparation of Benzyl Ethers and Esters : A modified protocol using 2-benzyloxypyridine, a compound related to 2-((Benzyloxy)methyl)-2-methyloxetane, has been developed for the synthesis of benzyl ethers and esters. This method is noted for its mildness and effectiveness in certain challenging situations (López & Dudley, 2008).
Dipeptide Synthon Synthesis : Methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a novel 2H-azirin-3-amine synthesized from a compound similar to 2-((Benzyloxy)methyl)-2-methyloxetane, has been used as a building block for dipeptides like Aib-Hyp (Breitenmoser et al., 2001).
New Addition Reactions of Cyclic Ethers : 3-Benzyloxymethyl-3-methyloxetane has been used in new addition reactions with esters and thioesters, catalyzed by quaternary ammonium salts or crown ether complexes. This has led to the formation of various novel compounds (Nishikubo & Sato, 1991).
Synthesis of Anti-Inflammatory Agents : The synthesis of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane, a new aryl ketone derived from a compound similar to 2-((Benzyloxy)methyl)-2-methyloxetane, has shown promising anti-inflammatory properties (Daukšas et al., 1995).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-2-(phenylmethoxymethyl)oxetane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(7-8-14-12)10-13-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDLBPDVLIAMGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)COCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259879 | |
Record name | Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Benzyloxy)methyl)-2-methyloxetane | |
CAS RN |
1799439-19-2 | |
Record name | Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1799439-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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